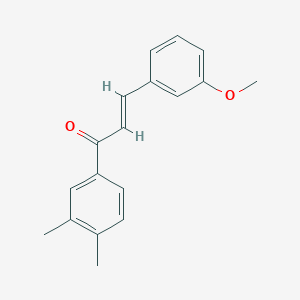
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as 3,4-dimethylphenyl-3-methoxyphenylprop-2-en-1-one, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to study various biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one has been used in numerous scientific research applications. It has been used as a model compound to study the structure and reactivity of organic compounds, and to understand the mechanisms of organic reactions. Additionally, it has been used in the study of enzyme kinetics, drug metabolism, and other biochemical processes. It has also been used to study the structure-activity relationships of various compounds, and to synthesize new compounds with desired properties.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one is not fully understood. However, it is thought that the compound acts as an inhibitor of enzymes and other proteins, and can interfere with the function of these proteins. It is also thought to bind to certain receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins, and to modulate the activity of various receptors. It has also been shown to have anti-inflammatory and antioxidant effects, and to have the potential to reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that the compound has limited solubility in water, and can be difficult to work with in some laboratory settings.
Zukünftige Richtungen
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one are vast, and there is a great deal of research that can be done to further explore its properties and potential applications. Some potential future directions for research include exploring the compound’s potential as a therapeutic agent, investigating its effects on other biochemical and physiological processes, and exploring its potential for use in drug development. Additionally, further research into the synthesis of the compound and the optimization of the reaction conditions could lead to improved yields and more efficient synthesis of the compound.
Synthesemethoden
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one can be accomplished through several different methods. One of the most common methods involves the reaction of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenol and 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces a mixture of products, including (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one and other minor products. The reaction can be optimized by varying the reaction conditions, such as the temperature, pH, and concentration of reactants.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-7-9-16(11-14(13)2)18(19)10-8-15-5-4-6-17(12-15)20-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQFFZHRBYUFA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)
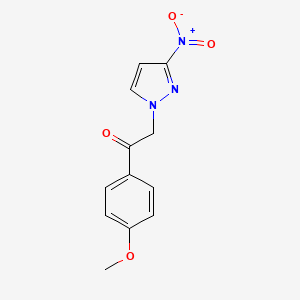
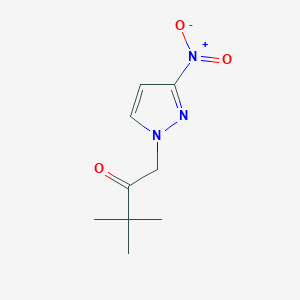
![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)
![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)

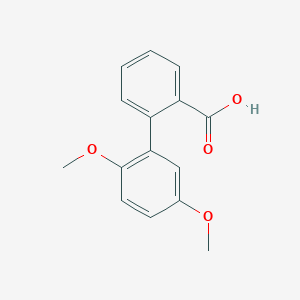
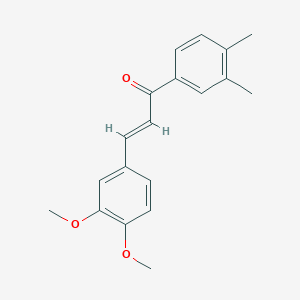

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)
![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)